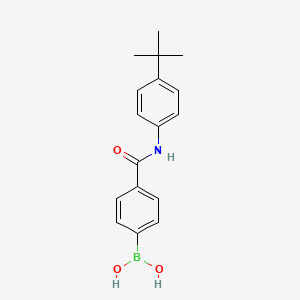
4-borono-N-(4-tert-butyl-phenyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-tert-butylphenyl)carbamoyl]phenyl}boronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylphenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(4-tert-butylphenyl)carbamoyl]phenyl}boronic acid typically involves the reaction of 4-tert-butylphenyl isocyanate with 4-bromophenylboronic acid under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of {4-[(4-tert-butylphenyl)carbamoyl]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {4-[(4-tert-butylphenyl)carbamoyl]phenyl}boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.
Reduction: The compound can be reduced to form the corresponding phenylboronic acid derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products:
Oxidation: Formation of boronic esters or boronic acids.
Reduction: Formation of phenylboronic acid derivatives.
Substitution: Formation of substituted phenylboronic acid derivatives.
Scientific Research Applications
Chemistry:
Synthesis: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry:
Mechanism of Action
The mechanism of action of {4-[(4-tert-butylphenyl)carbamoyl]phenyl}boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the carbamoyl group.
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a tert-butyl group.
Uniqueness:
Structural Complexity: The presence of both the tert-butylphenylcarbamoyl group and the boronic acid group makes {4-[(4-tert-butylphenyl)carbamoyl]phenyl}boronic acid unique in its structural complexity and reactivity.
Properties
Molecular Formula |
C17H20BNO3 |
|---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
[4-[(4-tert-butylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H20BNO3/c1-17(2,3)13-6-10-15(11-7-13)19-16(20)12-4-8-14(9-5-12)18(21)22/h4-11,21-22H,1-3H3,(H,19,20) |
InChI Key |
DQNUMXGWPFYSAZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


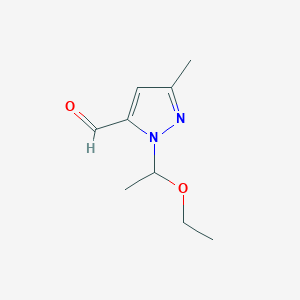
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746535.png)

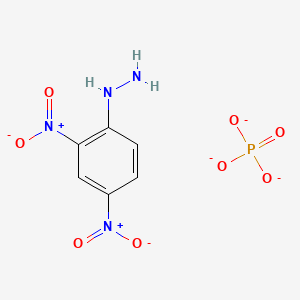
![3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746557.png)
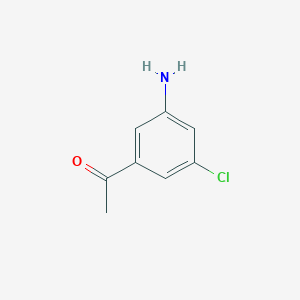
![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid](/img/structure/B11746577.png)

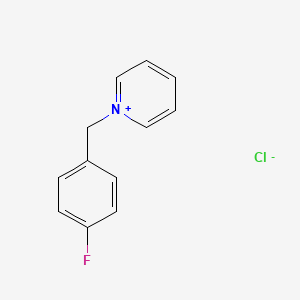
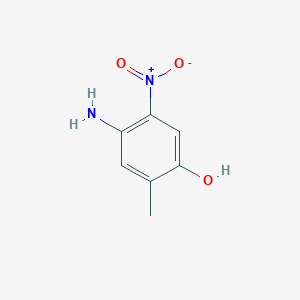
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746592.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746596.png)
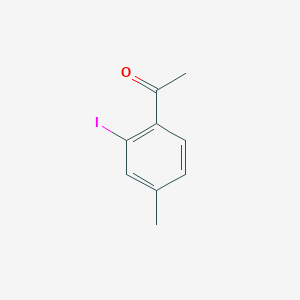
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11746616.png)
